molecular formula C15H11BrCl3NO B11535106 2-Bromo-4-chloro-6-[(E)-[(2,4-dichlorophenyl)imino]methyl]-3,5-dimethylphenol

2-Bromo-4-chloro-6-[(E)-[(2,4-dichlorophenyl)imino]methyl]-3,5-dimethylphenol

Cat. No.: B11535106
M. Wt: 407.5 g/mol
InChI Key: QYMAMAIZXSAJGT-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-6-[(E)-[(2,4-dichlorophenyl)imino]methyl]-3,5-dimethylphenol is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by its aromatic structure and the presence of multiple halogen atoms, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-6-[(E)-[(2,4-dichlorophenyl)imino]methyl]-3,5-dimethylphenol typically involves the condensation reaction between 3-bromo-5-chlorosalicylaldehyde and 2,4-dichloroaniline in the presence of a suitable solvent such as methanol. The reaction is usually carried out under reflux conditions to ensure complete condensation and formation of the Schiff base .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-6-[(E)-[(2,4-dichlorophenyl)imino]methyl]-3,5-dimethylphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-4-chloro-6-[(E)-[(2,4-dichlorophenyl)imino]methyl]-3,5-dimethylphenol has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-6-[(E)-[(2,4-dichlorophenyl)imino]methyl]-3,5-dimethylphenol involves its interaction with various molecular targets. The compound’s phenolic group can form hydrogen bonds with biological molecules, while the imine group can interact with nucleophilic sites. These interactions can disrupt cellular processes in microorganisms, leading to their antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-chloro-6-[(E)-[(4-methoxyphenyl)imino]methyl]-3,5-dimethylphenol
  • 2-Bromo-4-chloro-6-[(E)-[(4-nitrophenyl)imino]methyl]-3,5-dimethylphenol

Uniqueness

2-Bromo-4-chloro-6-[(E)-[(2,4-dichlorophenyl)imino]methyl]-3,5-dimethylphenol is unique due to the presence of multiple halogen atoms and the specific arrangement of functional groups

Properties

Molecular Formula

C15H11BrCl3NO

Molecular Weight

407.5 g/mol

IUPAC Name

2-bromo-4-chloro-6-[(2,4-dichlorophenyl)iminomethyl]-3,5-dimethylphenol

InChI

InChI=1S/C15H11BrCl3NO/c1-7-10(15(21)13(16)8(2)14(7)19)6-20-12-4-3-9(17)5-11(12)18/h3-6,21H,1-2H3

InChI Key

QYMAMAIZXSAJGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)C)Br)O)C=NC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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